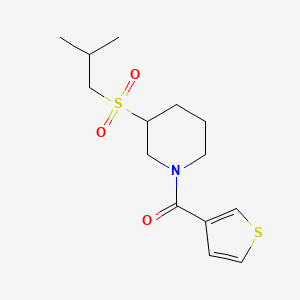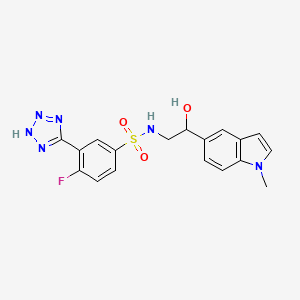
4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN6O3S and its molecular weight is 416.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition for Tumor-Specificity
Research on benzenesulfonamide derivatives has highlighted their potential as carbonic anhydrase inhibitors, with implications for tumor specificity and cytotoxicity. Some derivatives have shown interesting cytotoxic activities, suggesting their importance in further anti-tumor activity studies. This highlights the broader applicability of benzenesulfonamide compounds in cancer research and therapy (Gul et al., 2016).
Neurological Applications through Kynurenine Pathway Inhibition
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrate their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury. These inhibitors have shown efficacy in vitro and in vivo, suggesting their utility in neurological research and potential therapeutic applications (Röver et al., 1997).
Endothelin Antagonism for Cardiovascular Studies
Biphenylsulfonamide derivatives have been identified as a novel series of endothelin-A selective antagonists, with certain compounds demonstrating improved binding and functional activity. These findings open up avenues for cardiovascular research, specifically in the study of endothelin's role in blood pressure regulation and cardiovascular diseases (Murugesan et al., 1998).
Antimicrobial and Anticancer Activities
Further, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been studied, revealing the potential of benzenesulfonamide derivatives in developing new antimicrobial agents. Additionally, these compounds have been evaluated for anticancer activity, further demonstrating the broad biological activity and application potential of benzenesulfonamide derivatives in scientific research (Sarvaiya, Gulati, & Patel, 2019).
Propiedades
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3S/c1-25-7-6-11-8-12(2-5-16(11)25)17(26)10-20-29(27,28)13-3-4-15(19)14(9-13)18-21-23-24-22-18/h2-9,17,20,26H,10H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSYDJXEOPXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2434524.png)
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
![N-(2-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2434527.png)
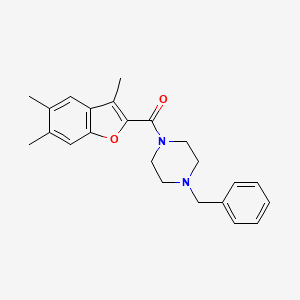
![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)
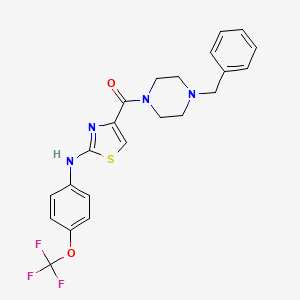
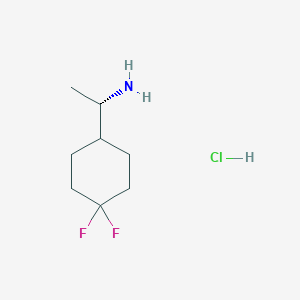
![methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2434538.png)
![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)
